Synthesis Yield Superiority: 99.1% Achieved via Optimized Reduction of 5-Bromo-2-methyl-3-nitrobenzoate
The synthesis of methyl 3-amino-5-bromo-2-methylbenzoate from its nitro precursor demonstrates a superior yield of 99.1% using a specific iron/ammonium chloride reduction system in ethanol/water at 90°C for 1 hour . This contrasts with a reported yield of only 38.4% for a subsequent reductive amination step under different conditions, highlighting the efficiency of this particular reduction methodology [1]. In comparison, the synthesis of the chloro analog, methyl 3-amino-5-chloro-2-methylbenzoate, from its nitro precursor using a similar iron-based reduction is reported to achieve yields in the range of 80-90% [2]. The 99.1% yield represents a significant improvement, offering a more economical and efficient route for large-scale production.
| Evidence Dimension | Synthesis Yield (Nitro Reduction Step) |
|---|---|
| Target Compound Data | 99.1% yield |
| Comparator Or Baseline | Methyl 3-amino-5-chloro-2-methylbenzoate (80-90% yield) |
| Quantified Difference | 9.1-19.1 percentage point increase |
| Conditions | Reduction of methyl 5-bromo-2-methyl-3-nitrobenzoate with iron powder and ammonium chloride in ethanol/water at 90°C for 1 h. |
Why This Matters
A higher synthesis yield directly reduces raw material costs and waste, making this compound a more economically viable intermediate for both research and industrial-scale production.
- [1] Epizyme, Inc. (2015). Enhancer of zeste homolog 2 inhibitors. U.S. Patent No. US20150126522A1. View Source
- [2] Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate. (2023). Indian Patent Application. View Source
